Bindarit

Catalog No.
S521269
CAS No.
130641-38-2
M.F
C19H20N2O3
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bindarit

CAS Number

130641-38-2

Product Name

Bindarit

IUPAC Name

2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C19H20N2O3/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,22,23)

InChI Key

MTHORRSSURHQPZ-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

2-((-1-benzyl-indazol-3-yl)methoxy)-2-methylpropionic acid, 2-((1-benzyl-1H-indazol-3-yl)methoxy)-2-methylpropionic acid, 2-((1-benzyl-3-indazolyl)methoxy)-2-methylpropionic acid, bindarit

Canonical SMILES

CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3

Description

The exact mass of the compound Bindarit is 324.1474 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Immunomodulatory Activity

    Research suggests Bindarit can modulate the immune response. A study published in “Immunobiology (Zeitschrift für Immunitätsforschung): )” investigated its effect on human monocytes stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger. The findings showed Bindarit suppressed the production of pro-inflammatory cytokines, such as interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1). This indicates Bindarit's potential to regulate the inflammatory response by affecting immune cell activity.

  • Fatty Acid-Binding Protein 4 (FABP4) Modulation

    Another area of research explores how Bindarit might influence FABP4, a protein involved in fatty acid uptake and metabolism. Studies suggest FABP4 can contribute to inflammation. A “ResearchGate article” investigated Bindarit's effect on FABP4 expression in human monocytes. The results suggest Bindarit downregulates FABP4 expression, potentially offering a mechanism for its anti-inflammatory properties.

Bindarit is a small-molecule compound classified as an indazole derivative, specifically known as 2-[(1-benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid. It is recognized for its anti-inflammatory properties, primarily through the modulation of inflammatory cytokines and chemokines. Bindarit has been investigated for its therapeutic potential in various inflammatory diseases, including lupus nephritis, arthritis, and diabetic nephropathy . Its chemical formula is C19H20N2O3C_{19}H_{20}N_{2}O_{3}, and it possesses a molecular weight of approximately 324.38 g/mol .

Bindarit's anti-inflammatory effects are attributed to its ability to modulate various signaling pathways. Here are some key mechanisms:

  • Monocyte Chemotactic Protein (MCP) Inhibition: Bindarit acts as a selective inhibitor of MCP-1/CCL2, MCP-3/CCL7, and MCP-2/CCL8 []. These chemokines play a crucial role in recruiting immune cells to inflammatory sites. By inhibiting MCPs, Bindarit reduces inflammation.
  • Fatty Acid-Binding Protein 4 (FABP4) Modulation: Bindarit interacts with FABP4, a protein involved in regulating inflammatory responses []. This interaction might influence the release of pro-inflammatory cytokines and impact signaling pathways like PPARγ.
  • Limited data on toxicity: In-depth studies on Bindarit's toxicity are ongoing [].
That contribute to its biological activity. The primary mechanism involves the inhibition of the nuclear factor kappa B (NFκB) pathway, which is crucial in regulating the inflammatory response. Bindarit reduces the phosphorylation of IκBα and p65, leading to decreased activation of NFκB dimers and subsequent nuclear translocation and DNA binding . This action results in the selective downregulation of monocyte chemoattractant protein-1 (MCP-1) and other inflammatory mediators without affecting other cytokines, demonstrating its specificity in targeting inflammatory pathways .

Bindarit exhibits significant biological activity as an anti-inflammatory agent. It modulates the secretion of key pro-inflammatory cytokines, notably enhancing interleukin-8 (IL-8) while reducing MCP-1 levels in lipopolysaccharide-stimulated human monocytic cells . The compound's ability to interfere with the NFκB signaling pathway allows it to prevent excessive production of chemokines at inflammation sites, thus reducing chronic inflammation and associated tissue damage . Additionally, bindarit has shown promise in preclinical studies for preventing coronary restenosis and treating diabetic nephropathy .

The synthesis of bindarit typically involves several steps, including:

  • Formation of the Indazole Core: This is achieved through nucleophilic aromatic substitution reactions.
  • Functionalization: The indazole derivative is then modified by introducing a methoxy group and a carboxylic acid moiety.
  • Final Steps: The reaction with bromoacetic acid anhydride leads to the formation of bindarit .

These synthetic pathways ensure that the compound retains its anti-inflammatory properties while allowing for modifications that may enhance its efficacy.

Bindarit has potential applications in various medical fields due to its anti-inflammatory properties:

  • Treatment of Inflammatory Diseases: It has been studied for use in conditions such as lupus nephritis and rheumatoid arthritis.
  • Prevention of Coronary Restenosis: Bindarit may help reduce the recurrence of arterial blockages post-surgery.
  • Diabetic Nephropathy Management: Its ability to modulate inflammatory responses makes it a candidate for treating kidney-related complications associated with diabetes .

Studies have demonstrated that bindarit interacts specifically with fatty acid binding protein 4 (FABP4), which plays a role in cellular lipid metabolism and signaling pathways. Bindarit effectively displaces fatty acids bound to FABP4, indicating a functional interaction that may enhance its therapeutic effects . This interaction is critical for its anti-inflammatory action, as it promotes the nuclear import of FABP4, potentially influencing gene expression related to inflammation .

Several compounds share structural or functional similarities with bindarit. Here are some notable examples:

Compound NameStructure TypeBiological ActivityUnique Features
IbuprofenNonsteroidal Anti-inflammatory Drug (NSAID)Pain relief and anti-inflammatoryWidely used; less specific than bindarit
IndomethacinNonsteroidal Anti-inflammatory Drug (NSAID)Anti-inflammatory and analgesicStronger side effects compared to bindarit
AspirinSalicylateAnti-inflammatory and antipyreticIrreversible inhibition of cyclooxygenase
RofecoxibSelective COX-2 InhibitorAnti-inflammatoryTargeted action on COX-2; withdrawn from market due to safety concerns

Bindarit stands out due to its specific mechanism targeting the NFκB pathway and selective modulation of chemokine production, which may lead to fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs that often affect multiple pathways indiscriminately . This selectivity makes bindarit a promising candidate for targeted therapies in chronic inflammatory conditions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

324.14739250 g/mol

Monoisotopic Mass

324.14739250 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JQ11LH711M

MeSH Pharmacological Classification

Protein Synthesis Inhibitors

KEGG Target based Classification of Drugs

Cytokines and receptors
Cytokines
Chemokines
CCL2 [HSA:6347] [KO:K14624]

Other CAS

130641-38-2

Wikipedia

Bindarit

Dates

Modify: 2023-08-15
1: Colombo A, Basavarajaiah S, Limbruno U, Picchi A, Lettieri C, Valgimigli M, Sciahbasi A, Prati F, Calabresi M, Pierucci D, Guglielmotti A. A double-blind randomised study to evaluate the efficacy and safety of bindarit in preventing coronary stent restenosis. EuroIntervention. 2015 Dec 23;11(8). pii: 20140918-01. doi: 10.4244/EIJY15M12_03. [Epub ahead of print] PubMed PMID: 26690313.
2: Chen W, Foo SS, Taylor A, Lulla A, Merits A, Hueston L, Forwood MR, Walsh NC, Sims NA, Herrero LJ, Mahalingam S. Correction for Chen et al., Bindarit, an Inhibitor of Monocyte Chemotactic Protein Synthesis, Protects against Bone Loss Induced by Chikungunya Virus Infection. J Virol. 2015 Dec 1;89(23):12232. doi: 10.1128/JVI.02114-15. PubMed PMID: 26543092; PubMed Central PMCID: PMC4645307.
3: Zoja C, Corna D, Locatelli M, Rottoli D, Pezzotta A, Morigi M, Zanchi C, Buelli S, Guglielmotti A, Perico N, Remuzzi A, Remuzzi G. Effects of MCP-1 inhibition by bindarit therapy in a rat model of polycystic kidney disease. Nephron. 2015;129(1):52-61. doi: 10.1159/000369149. Epub 2014 Dec 17. PubMed PMID: 25531096.
4: Chen W, Foo SS, Taylor A, Lulla A, Merits A, Hueston L, Forwood MR, Walsh NC, Sims NA, Herrero LJ, Mahalingam S. Bindarit, an inhibitor of monocyte chemotactic protein synthesis, protects against bone loss induced by chikungunya virus infection. J Virol. 2015 Jan;89(1):581-93. doi: 10.1128/JVI.02034-14. Epub 2014 Oct 22. Erratum in: J Virol. 2015 Dec 1;89(23):12232. PubMed PMID: 25339772; PubMed Central PMCID: PMC4301140.
5: Steiner JL, Davis JM, McClellan JL, Guglielmotti A, Murphy EA. Effects of the MCP-1 synthesis inhibitor bindarit on tumorigenesis and inflammatory markers in the C3(1)/SV40Tag mouse model of breast cancer. Cytokine. 2014 Mar;66(1):60-8. doi: 10.1016/j.cyto.2013.12.011. Epub 2014 Jan 20. PubMed PMID: 24548426; PubMed Central PMCID: PMC4419732.
6: Severini C, Passeri PP, Ciotti M, Florenzano F, Possenti R, Zona C, Di Matteo A, Guglielmotti A, Calissano P, Pachter J, Mercanti D. Bindarit, inhibitor of CCL2 synthesis, protects neurons against amyloid-β-induced toxicity. J Alzheimers Dis. 2014;38(2):281-93. doi: 10.3233/JAD-131070. PubMed PMID: 23948942.
7: Maddaluno M, Grassia G, Di Lauro MV, Parisi A, Maione F, Cicala C, De Filippis D, Iuvone T, Guglielmotti A, Maffia P, Mascolo N, Ialenti A. Bindarit inhibits human coronary artery smooth muscle cell proliferation, migration and phenotypic switching. PLoS One. 2012;7(10):e47464. doi: 10.1371/journal.pone.0047464. Epub 2012 Oct 15. PubMed PMID: 23077623; PubMed Central PMCID: PMC3471825.
8: Paccosi S, Musilli C, Mangano G, Guglielmotti A, Parenti A. The monocyte chemotactic protein synthesis inhibitor bindarit prevents mesangial cell proliferation and extracellular matrix remodeling. Pharmacol Res. 2012 Dec;66(6):526-35. doi: 10.1016/j.phrs.2012.09.006. Epub 2012 Sep 14. PubMed PMID: 22982961.
9: Ge S, Shrestha B, Paul D, Keating C, Cone R, Guglielmotti A, Pachter JS. The CCL2 synthesis inhibitor bindarit targets cells of the neurovascular unit, and suppresses experimental autoimmune encephalomyelitis. J Neuroinflammation. 2012 Jul 12;9:171. doi: 10.1186/1742-2094-9-171. PubMed PMID: 22788993; PubMed Central PMCID: PMC3488971.
10: Zollo M, Di Dato V, Spano D, De Martino D, Liguori L, Marino N, Vastolo V, Navas L, Garrone B, Mangano G, Biondi G, Guglielmotti A. Targeting monocyte chemotactic protein-1 synthesis with bindarit induces tumor regression in prostate and breast cancer animal models. Clin Exp Metastasis. 2012 Aug;29(6):585-601. doi: 10.1007/s10585-012-9473-5. Epub 2012 Apr 7. PubMed PMID: 22484917.
11: Mora E, Guglielmotti A, Biondi G, Sassone-Corsi P. Bindarit: an anti-inflammatory small molecule that modulates the NFκB pathway. Cell Cycle. 2012 Jan 1;11(1):159-69. doi: 10.4161/cc.11.1.18559. Epub 2012 Jan 1. PubMed PMID: 22189654; PubMed Central PMCID: PMC3356824.
12: Rulli NE, Rolph MS, Srikiatkhachorn A, Anantapreecha S, Guglielmotti A, Mahalingam S. Protection from arthritis and myositis in a mouse model of acute chikungunya virus disease by bindarit, an inhibitor of monocyte chemotactic protein-1 synthesis. J Infect Dis. 2011 Oct 1;204(7):1026-30. doi: 10.1093/infdis/jir470. PubMed PMID: 21881117.
13: Ialenti A, Grassia G, Gordon P, Maddaluno M, Di Lauro MV, Baker AH, Guglielmotti A, Colombo A, Biondi G, Kennedy S, Maffia P. Inhibition of in-stent stenosis by oral administration of bindarit in porcine coronary arteries. Arterioscler Thromb Vasc Biol. 2011 Nov;31(11):2448-54. doi: 10.1161/ATVBAHA.111.230078. PubMed PMID: 21852559.
14: Rulli NE, Guglielmotti A, Mangano G, Rolph MS, Apicella C, Zaid A, Suhrbier A, Mahalingam S. Amelioration of alphavirus-induced arthritis and myositis in a mouse model by treatment with bindarit, an inhibitor of monocyte chemotactic proteins. Arthritis Rheum. 2009 Aug;60(8):2513-23. doi: 10.1002/art.24682. PubMed PMID: 19644852.
15: Grassia G, Maddaluno M, Guglielmotti A, Mangano G, Biondi G, Maffia P, Ialenti A. The anti-inflammatory agent bindarit inhibits neointima formation in both rats and hyperlipidaemic mice. Cardiovasc Res. 2009 Dec 1;84(3):485-93. doi: 10.1093/cvr/cvp238. Epub 2009 Jul 10. PubMed PMID: 19592568; PubMed Central PMCID: PMC2777949.
16: Bhatia M, Landolfi C, Basta F, Bovi G, Ramnath RD, de Joannon AC, Guglielmotti A. Treatment with bindarit, an inhibitor of MCP-1 synthesis, protects mice against trinitrobenzene sulfonic acid-induced colitis. Inflamm Res. 2008 Oct;57(10):464-71. doi: 10.1007/s00011-008-7210-y. PubMed PMID: 18827968.
17: Mirolo M, Fabbri M, Sironi M, Vecchi A, Guglielmotti A, Mangano G, Biondi G, Locati M, Mantovani A. Impact of the anti-inflammatory agent bindarit on the chemokinome: selective inhibition of the monocyte chemotactic proteins. Eur Cytokine Netw. 2008 Sep;19(3):119-22. doi: 10.1684/ecn.2008.0133. Epub 2008 Sep 8. PubMed PMID: 18775807.
18: Bhatia M, Ramnath RD, Chevali L, Guglielmotti A. Treatment with bindarit, a blocker of MCP-1 synthesis, protects mice against acute pancreatitis. Am J Physiol Gastrointest Liver Physiol. 2005 Jun;288(6):G1259-65. Epub 2005 Feb 3. PubMed PMID: 15691869.
19: Guglielmotti A, D'Onofrio E, Coletta I, Aquilini L, Milanese C, Pinza M. Amelioration of rat adjuvant arthritis by therapeutic treatment with bindarit, an inhibitor of MCP-1 and TNF-alpha production. Inflamm Res. 2002 May;51(5):252-8. PubMed PMID: 12056513.
20: Guglielmotti A, Aquilini L, D'Onofrio E, Rosignoli MT, Milanese C, Pinza M. Bindarit prolongs survival and reduces renal damage in NZB/W lupus mice. Clin Exp Rheumatol. 1998 Mar-Apr;16(2):149-54. PubMed PMID: 9536390.

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